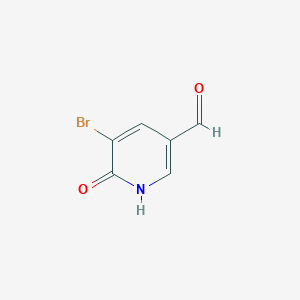
6-(2,2-Dimethyl-propionylamino)-nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-propionic acid is a branched-chain carboxylic acid. It’s also known as Pivalic acid . Nicotinic acid, also known as Niacin, is a pyridinecarboxylic acid and an essential nutrient in our diet.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of 2,2-Dimethyl-propionic acid is available and can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. For 2,2-Dimethyl-propionic acid, it undergoes the characteristic reactions of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, etc. For 2,2-Dimethyl-propionic acid, its molecular weight is 102.1317 .Wissenschaftliche Forschungsanwendungen
Vasorelaxation and Antioxidation Properties
One study elucidated the structure-activity relationships of thionicotinic acid derivatives, closely related to 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. These compounds, including 6-hydroxynicotinic acid, showed potential vasorelaxant and antioxidant properties. The study found that these compounds exert maximal vasorelaxation in a dose-dependent manner and have significant antioxidant properties. This suggests a potential for development as therapeutics for conditions related to vascular relaxation and oxidative stress (Prachayasittikul et al., 2010).
Metabolic Pathways
Another research focused on the anaerobic degradation of nicotinic acid. It identified 6-hydroxynicotinic acid as an intermediate breakdown product in the metabolism of nicotinic acid by certain Clostridium species. This study is significant for understanding the metabolic pathways and potential biotechnological applications of nicotinic acid derivatives (Tsai & Stadtman, 1971).
Receptor Interaction
Research has identified that nicotinic acid, the core structure of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, interacts with specific receptors like GPR109A, impacting lipid levels. Understanding these interactions is crucial for developing treatments for dyslipidemia (Tunaru et al., 2003).
Synthesis and Structural Studies
A study explored the synthesis and structure of 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, a compound structurally similar to 6-(2,2-Dimethyl-propionylamino)-nicotinic acid. This research is vital for understanding the chemical properties and potential pharmaceutical applications of these compounds (Youngdale & Oglia, 1985).
Herbicidal Activity
Nicotinic acid derivatives have been studied for their potential herbicidal activity. A study synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid and evaluated their herbicidal efficacy. Such research could lead to the development of new herbicides based on nicotinic acid derivatives (Yu et al., 2021).
Eigenschaften
IUPAC Name |
6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCYRUYZQOXLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640086 |
Source


|
| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Dimethyl-propionylamino)-nicotinic acid | |
CAS RN |
898561-66-5 |
Source


|
| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

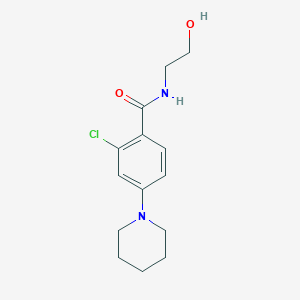
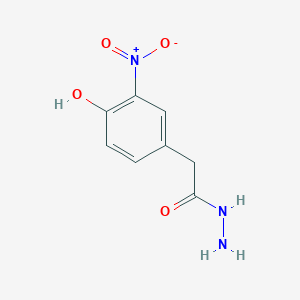
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
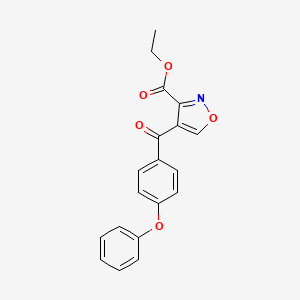
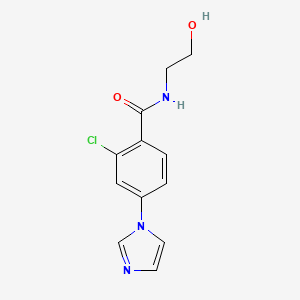

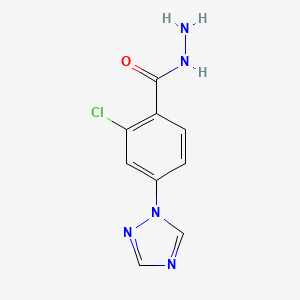
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)


